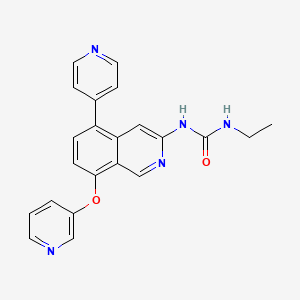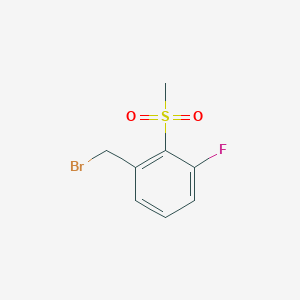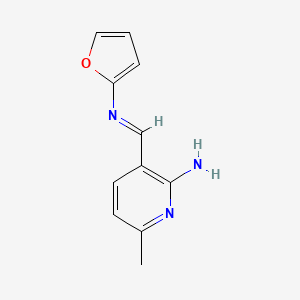
3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine is a heterocyclic compound that features both furan and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring, known for its biological activity, combined with the pyridine ring, which is a common scaffold in pharmaceuticals, makes this compound a promising candidate for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine typically involves the condensation of 2-amino-6-methylpyridine with furan-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
2-amino-6-methylpyridine+furan-2-carbaldehyde→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-((Furan-2-ylmethyl)amino)-6-methylpyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of the furan ring.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways. The pyridine ring may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine.
2-Amino-6-methylpyridine: Another precursor used in the synthesis.
3-((Furan-2-ylimino)methyl)pyridine: A similar compound lacking the methyl group on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both the furan and pyridine rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-[(E)-furan-2-yliminomethyl]-6-methylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-8-4-5-9(11(12)14-8)7-13-10-3-2-6-15-10/h2-7H,1H3,(H2,12,14)/b13-7+ |
InChI-Schlüssel |
LQMKAXRBQQMLLS-NTUHNPAUSA-N |
Isomerische SMILES |
CC1=NC(=C(C=C1)/C=N/C2=CC=CO2)N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C=NC2=CC=CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


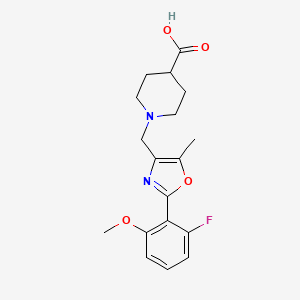
![2-Bromobenzo[d]oxazole-5-carboxamide](/img/structure/B12854899.png)


![4-Methyl-3-{[(3-methyloxetan-3-yl)methyl]amino}pentan-1-ol](/img/structure/B12854907.png)
![2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12854910.png)
![7-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12854925.png)

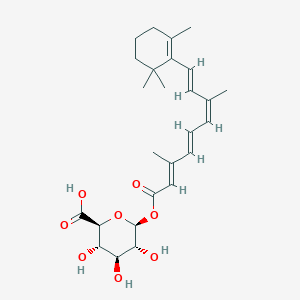

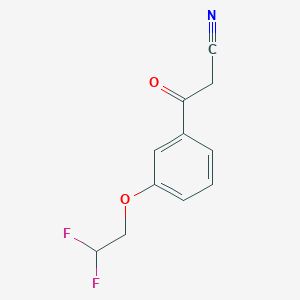
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)
